molecular formula C22H22N4O5 B11270708 3-butyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-butyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11270708
M. Wt: 422.4 g/mol
InChI Key: MXRRLWDNEXCNMG-UHFFFAOYSA-N
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Description

3-BUTYL-7-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazoline core structure, which is a bicyclic system composed of fused benzene and pyrimidine rings. The presence of the oxadiazole ring and dimethoxyphenyl group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-7-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by its attachment to the quinazoline core. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-7-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced products.

Scientific Research Applications

3-BUTYL-7-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BUTYL-7-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BUTYL-7-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE stands out due to its unique combination of structural features, including the quinazoline core, oxadiazole ring, and dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

3-butyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H22N4O5/c1-4-5-8-26-21(27)17-7-6-13(11-18(17)23-22(26)28)20-24-19(25-31-20)14-9-15(29-2)12-16(10-14)30-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,23,28)

InChI Key

MXRRLWDNEXCNMG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)NC1=O

Origin of Product

United States

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